molecular formula C10H14FNO2S B2478008 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1156113-08-4

4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2478008
CAS No.: 1156113-08-4
M. Wt: 231.29
InChI Key: ADPVYHYPLKBUPS-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C10H14FNO2S It is a sulfonamide derivative, characterized by the presence of a fluorine atom, a methyl group, and an isopropyl group attached to the benzene ring

Scientific Research Applications

4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound could potentially be used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry . This could have applications in the field of molecular imaging, particularly in positron emission tomography (PET) .

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a sulfonamide derivative , this compound acts as an inhibitor of its target enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can lead to a decrease in the production of bicarbonate ions, which play a crucial role in many biological processes.

Pharmacokinetics

Its lipophilicity (log p = 17) suggests that it can be handled in aqueous solutions , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: A similar compound used in radiopharmaceutical chemistry.

    4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Another sulfonamide derivative with similar structural features.

Uniqueness

4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and an isopropyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-N-methyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPVYHYPLKBUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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